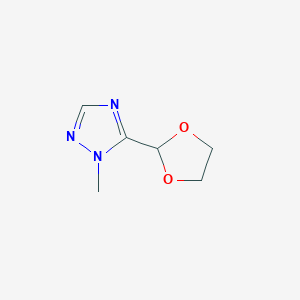
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole, also known as DMADT, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.
科学研究应用
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. In materials science, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. In catalysis, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been investigated for its potential use as a ligand in metal-catalyzed reactions.
作用机制
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole exerts its biological activity through the inhibition of certain enzymes, including CDK9 and DYRK1A. CDK9 is a protein kinase that plays a key role in the regulation of gene expression, while DYRK1A is a protein kinase that is involved in various cellular processes, including cell proliferation and differentiation. By inhibiting these enzymes, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole can disrupt the normal functioning of cancer cells and induce cell death.
Biochemical and Physiological Effects
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole is stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several potential future directions for research on 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole. One area of interest is the development of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole derivatives with improved anticancer activity and selectivity. Another area of interest is the investigation of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully elucidate the mechanism of action of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole and its potential applications in various fields of scientific research.
合成方法
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole can be synthesized through a multi-step process starting from 2-amino-4-methylpyridine. The first step involves the formation of 2-(1,3-dioxolan-2-yl)pyridine by reacting 2-amino-4-methylpyridine with ethylene glycol and paraformaldehyde. This intermediate is then converted to 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole by reacting it with sodium azide and acetic anhydride.
属性
CAS 编号 |
169377-67-7 |
|---|---|
产品名称 |
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole |
分子式 |
C6H9N3O2 |
分子量 |
155.15 g/mol |
IUPAC 名称 |
5-(1,3-dioxolan-2-yl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C6H9N3O2/c1-9-5(7-4-8-9)6-10-2-3-11-6/h4,6H,2-3H2,1H3 |
InChI 键 |
FJWCCFAJDJGOEE-UHFFFAOYSA-N |
SMILES |
CN1C(=NC=N1)C2OCCO2 |
规范 SMILES |
CN1C(=NC=N1)C2OCCO2 |
同义词 |
1H-1,2,4-Triazole, 5-(1,3-dioxolan-2-yl)-1-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







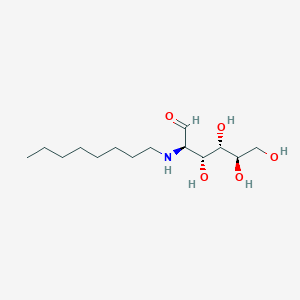



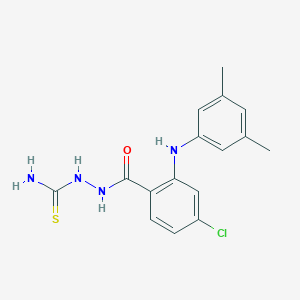
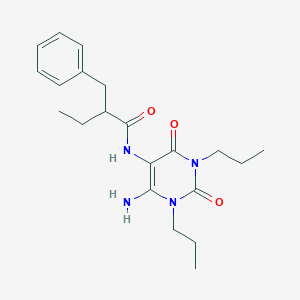

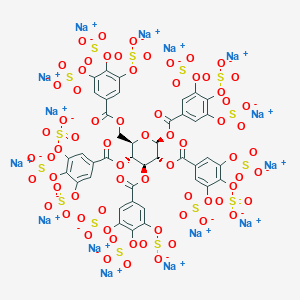
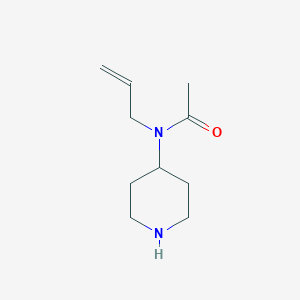
![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)